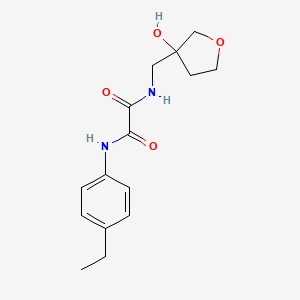

N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-ethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-11-3-5-12(6-4-11)17-14(19)13(18)16-9-15(20)7-8-21-10-15/h3-6,20H,2,7-10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZPIFMUMIVEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound with a molecular formula of C15H20N2O4 and a molecular weight of 292.335 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of inflammation and immune response modulation.

Chemical Structure and Properties

The compound features an oxalamide linkage, which is significant for its biological activity. The presence of both the 4-ethylphenyl and hydroxytetrahydrofuran moieties contributes to its unique chemical properties, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O4 |

| Molecular Weight | 292.335 g/mol |

| Purity | Typically 95% |

| IUPAC Name | N'-(4-ethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |

The biological activity of this compound is primarily attributed to its ability to modulate immune responses and exert anti-inflammatory effects. The compound likely interacts with specific receptors or enzymes involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines or mediators.

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use as an anti-inflammatory agent in conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Immunomodulatory Properties : Research indicates that this compound may enhance T-cell activation and proliferation, suggesting a role in immune response modulation. This could have implications for therapeutic strategies in immunodeficiency disorders.

- Antioxidant Activity : Preliminary studies have indicated that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into the unique biological properties of this compound.

| Compound Name | Main Activity | Structural Features |

|---|---|---|

| N1-(2-cyanophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide | Anti-inflammatory | Contains cyanophenyl group |

| N1-(4-fluorophenyl)-N2-(tetrahydrofuran-3-yl)methyl)oxalamide | Antimicrobial | Fluorinated phenyl group |

| N1-(4-methoxyphenyl)-N2-(hydroxymethyl)oxalamide | Antioxidant | Methoxy substitution on phenyl group |

Comparison with Similar Compounds

Substituent Variations and Functional Groups

Key structural differences among oxalamide derivatives lie in the N1 and N2 substituents:

Key Observations :

- N1 Aromatic Groups : Electron-withdrawing groups (e.g., Cl, F) improve stability and binding affinity in enzyme inhibitors . The 4-ethylphenyl group in the target compound may balance hydrophobicity without excessive electronegativity.

- N2 Heterocycles : THF-derived groups (as in the target compound) are less common than pyridine or thiazole moieties but may offer unique stereoelectronic properties.

Physicochemical Properties

Data from analogs suggest that substituents critically influence solubility, melting points, and spectral properties:

Antiviral Activity (HIV Entry Inhibitors)

Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl)oxalamide () inhibit HIV entry by targeting the CD4-binding site, with LC-MS data confirming purity ≥90% . The target compound’s 4-ethylphenyl group may enhance membrane permeability compared to chlorophenyl analogs.

Enzyme Inhibition

- Cytochrome P450 4F11 Inhibitors : N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide () showed potent inhibition (IC50 < 1 µM) . The hydroxyl-THF group in the target compound could modulate binding specificity.

- Umami Agonists : S336 () activates TAS1R1/TAS1R3 receptors, highlighting the role of polar N2 groups in receptor interaction .

Physicochemical Stability

Halogenated derivatives (e.g., 3-chloro-4-fluorophenyl in ) exhibit improved metabolic stability over non-halogenated analogs . The target compound’s ethyl group may reduce oxidative metabolism compared to methoxy or chlorine substituents.

Q & A

Q. What synthetic methodologies are commonly employed for oxalamide derivatives, and how can they be optimized for N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide?

- Methodological Answer : Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example, and describe the use of TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) as a coupling agent with triethylamine (TEA) in dichloromethane (DCM) or dioxane. Key optimization strategies include:

- Temperature control : Reactions often proceed at room temperature or mild heating (45–50°C) to minimize side reactions.

- Purification : Silica gel chromatography (e.g., 0–100% EtOAc in hexanes) is standard, with yields ranging from 30% to 55% depending on stereochemistry .

- Stereochemical control : Chiral intermediates (e.g., piperidin-2-yl groups) may require resolution via chiral HPLC or salt formation (e.g., HCl salts in ).

Q. How is structural characterization and purity assessment performed for oxalamide derivatives?

- Methodological Answer :

- LC-MS/APCI+ : Validates molecular weight (e.g., m/z 423.26 [M+H+] in ) and detects impurities.

- 1H/13C NMR : Confirms substituent connectivity. For instance, δH 1.10–2.20 (m, 9H) in correlates with methyl and morpholino groups.

- HPLC : Purity >95% is standard, with methods using C18 columns and UV detection at 215–255 nm .

Q. What strategies address solubility challenges for hydroxyl-containing oxalamides in biological assays?

- Methodological Answer :

- Hydrophilic substituents : The 3-hydroxytetrahydrofuran group enhances aqueous solubility via hydrogen bonding, as seen in hydroxymethyl-thiazole derivatives ().

- Salt formation : HCl or formic acid salts (e.g., compound 14 in ) improve solubility in polar solvents.

- Co-solvents : DMSO or PEG-400 are used for in vitro assays to maintain compound stability .

Advanced Research Questions

Q. How do structural modifications (e.g., ethylphenyl vs. chlorophenyl) influence biological activity in oxalamides?

- Methodological Answer :

- SAR Studies : Chlorophenyl groups in HIV entry inhibitors () show higher antiviral potency due to hydrophobic interactions with the CD4-binding pocket. Ethylphenyl may reduce steric hindrance but requires comparative IC50 assays.

- Functional group swaps : Replacing morpholino () with tetrahydrofuran (as in the target compound) could alter binding kinetics. Assays like surface plasmon resonance (SPR) or X-ray crystallography are critical .

Q. How can contradictory synthesis yields (e.g., 30% vs. 55% for stereoisomers) be resolved?

- Methodological Answer :

- Isomer separation : Use chiral columns (e.g., Chiralpak AD-H) or diastereomeric salt crystallization (e.g., compound 15 in ).

- Reaction optimization : Adjusting stoichiometry (e.g., 1.2 eq. of TBTU) or solvent polarity (DCM vs. dioxane) improves yields for sterically hindered intermediates .

Q. What mechanistic insights exist for oxalamides targeting viral entry?

- Methodological Answer :

- Binding assays : Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl)oxalamides () inhibit HIV-1 entry by blocking gp120-CD4 interactions. SPR or fluorescence polarization assays quantify binding affinity.

- Hydrogen bonding : The 3-hydroxytetrahydrofuran group may mimic water-mediated H-bonds in the CD4-binding site, as suggested by similar hydroxybenzyl derivatives () .

Q. How is stereochemical integrity maintained during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.